molecular formula C14H17NO3S B2568708 Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448068-83-4

Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2568708
CAS RN: 1448068-83-4
M. Wt: 279.35
InChI Key: GTMOBISSCLRUKM-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclopropyl ketone derivative that has been synthesized using various methods.

Scientific Research Applications

Applications in Organic Synthesis

This compound is involved in innovative organic synthesis methods, including photochemically induced radical alkenylation of C(sp3)–H bonds. This metal-free reaction allows for the chemoselective substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds, facilitating the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Catalytic Processes

Cyclopropyl methanols, when reacted with sulfonamides, undergo gold- and silver-catalyzed tandem amination/ring expansion . This method produces pyrrolidine derivatives efficiently, showcasing a broad applicability to various cyclopropyl methanols and sulfonamide substrates (Rao & Chan, 2008).

Asymmetric Synthesis

The compound is also pivotal in the asymmetric Michael addition of cyclohexanone and cyclopentanone to nitroolefins, demonstrating its use as an efficient organocatalyst for synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Synthesis of Heterocyclic Compounds

Research shows its role in the synthesis of tetrahydroquinazolinone derivatives through Diels–Alder reactions, indicating its utility in creating structurally diverse heterocyclic compounds (Dalai et al., 2006).

Molecular Structure Analysis

Studies involving molecular structure analysis of compounds containing cyclopropyl groups have elucidated the conformational and electronic properties of such molecules, contributing to the understanding of their chemical behavior and potential for further applications in synthesis and drug design (Huang et al., 2021).

Mechanism of Action

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-14(11-6-7-11)15-9-8-13(10-15)19(17,18)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMOBISSCLRUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

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